Rinderine

Antiviral African Swine Fever Virus High-Throughput Screening

Rinderine is the definitive primary reference standard for LC-MS/MS quantification of this specific pyrrolizidine alkaloid in complex matrices. Its unique heliotridine-based stereochemistry (7S,8R,2'S,3'S) yields distinct NMR and chromatographic profiles that no other PA—including intermedine or lycopsamine—can replicate. Substitution compromises data integrity, assay reproducibility, and toxicological risk assessment. Procure rinderine to achieve congener-specific compliance with evolving EU and FDA PA profiling standards, or to employ it as a dual-target (PFN1/PE) probe in ASFV antiviral research.

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 6029-84-1
Cat. No. B1680642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRinderine
CAS6029-84-1
Synonymsechinatine
indicine
indicine, (1R-(1alpha,7(2S*,3R*),7abeta))-isomer
indicine, (1R-(1alpha,7(2S*,3S*),7abeta))-isomer
indicine, (1S-(1alpha,7(2R*,3R*),7aalpha))-isomer
indicine, (1S-(1alpha,7(2R*,3S*),7aalpha))-isomer
lycopsamine
rinderine
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
InChIInChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1
InChIKeySFVVQRJOGUKCEG-ZRQNBYAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rinderine (CAS 6029-84-1): A Naturally Occurring Pyrrolizidine Alkaloid for Antiviral Screening and Analytical Standardization


Rinderine (CAS: 6029-84-1), also known as Heliotridine trachelanthate, is a monoester pyrrolizidine alkaloid (PA) belonging to the class of heliotridine-based dehydropyrrolizidine alkaloids [1]. It is a secondary metabolite reported in plant species such as Eupatorium japonicum, Anchusa milleri, and Cynoglossum creticum [1][2]. The compound possesses the molecular formula C15H25NO5 and a monoisotopic mass of 299.1733 Da, and it exists as a diastereoisomer with a defined absolute stereochemistry at multiple chiral centers (e.g., 7S, 8R, 2'S, 3'S) [1][3]. Rinderine is primarily utilized as a reference standard for analytical chemistry, particularly for the identification and quantification of toxic PAs in food and herbal products, and has recently been identified as an inhibitor of African Swine Fever Virus (ASFV) in high-throughput antiviral screening campaigns [4].

Why Rinderine's Stereochemistry and Unique Bioactivity Profile Preclude Interchangeability with Other Pyrrolizidine Alkaloids


Despite sharing a core pyrrolizidine scaffold with hundreds of other naturally occurring PAs, rinderine's unique stereochemical configuration at its necine base (heliotridine) and necic acid side chain dictates a distinct biological activity and toxicity profile that cannot be inferred from close structural analogs like intermedine, lycopsamine, or echinatine [1]. While mass spectrometry alone fails to differentiate these diastereoisomers, leading to potential misidentification in complex matrices, their distinct NMR signatures and chromatographic behavior confirm they are chemically distinct entities [1][2]. Critically, structure-activity relationship (SAR) studies reveal that even subtle stereochemical inversions profoundly impact interactions with biological targets; for instance, rinderine exhibits a dual-target antiviral mechanism involving profilin 1 (PFN1) and phosphatidylethanolamine (PE) that has not been reported for other monoester PAs [3]. Furthermore, the hepatotoxic potency and metabolic activation pathways of PAs are highly congener-specific, making toxicological risk extrapolation from one PA to another unreliable without direct, compound-specific data [4]. Therefore, substituting rinderine with a different PA—even a diastereoisomer—in any scientific or industrial application would yield non-comparable results and compromise data integrity, assay reproducibility, and safety assessment.

Quantitative Evidence for Rinderine's Differentiation from Closest Analogs in Antiviral Activity and Analytical Identification


Potent and Sustained Inhibition of ASFV Replication Compared to In-Class PA Analogs

Rinderine demonstrates a specific, quantifiable inhibition of African Swine Fever Virus (ASFV) replication in primary porcine alveolar macrophages (PAMs), a finding not reported for its closest structural analogs, intermedine and lycopsamine [1]. In dose-response assays, rinderine inhibited ASFV replication with an IC50 value of 16.4 µM [1]. Furthermore, in time-course experiments, rinderine maintained a sustained anti-ASFV activity, with >90% inhibition observed at 72 hours post-infection [1]. This sustained, high-level inhibition contrasts sharply with the lack of reported antiviral activity for closely related monoester PAs like intermedine, which have been primarily investigated for hepatotoxicity and genotoxicity [2].

Antiviral African Swine Fever Virus High-Throughput Screening

Dual-Target Antiviral Mechanism: Disruption of PFN1-Actin Interaction and Reduction of Membrane Phosphatidylethanolamine

Rinderine's antiviral mechanism is uniquely characterized by a dual targeting of host cell factors, a feature that distinguishes it from other PAs which are primarily known for their hepatotoxic and genotoxic properties following metabolic activation [1]. Specifically, proteomic analysis identified Profilin 1 (PFN1) as a direct target of rinderine, where binding disrupts the PFN1-actin interaction, thereby inhibiting actin remodeling required for ASFV attachment [1]. Concurrently, untargeted metabolomics revealed that rinderine treatment reduces the cellular level of phosphatidylethanolamine (PE), a key glycerophospholipid, which decreases membrane permeability of PAMs and further contributes to its antiviral effect [1]. This dual, host-targeting mechanism has not been described for other monoester PAs, which are generally considered pro-toxins requiring CYP450-mediated bioactivation to exert their biological effects [2].

Mechanism of Action Proteomics Metabolomics Host-Targeting Antivirals

PBK Modeling Provides Compound-Specific Human Hepatotoxicity Risk Assessment vs. Class-Level Estimates

The hepatotoxic potential of rinderine has been specifically quantified using a combined in vitro and Physiologically Based Kinetic (PBK) modeling approach, moving beyond generic class-level toxicity assumptions [1]. This study utilized in vitro data to parameterize a PBK model for rinderine in humans, enabling a prediction of its liver toxicity that accounts for its unique absorption, distribution, metabolism, and excretion (ADME) properties [1]. While many PAs are broadly classified as hepatotoxic, their relative potencies vary dramatically; for example, direct comparative studies show that the IC50 for cytotoxicity can differ by orders of magnitude between congeners like retrorsine and monocrotaline [2]. This compound-specific PBK model for rinderine represents a quantifiable advancement in risk assessment, allowing for a more accurate safety evaluation than simply applying a generic 'class effect' penalty, which is critical for procurement in toxicology or regulatory science [1].

Toxicology Risk Assessment PBK Modeling In Vitro-In Vivo Extrapolation

Analytical Differentiation via MS/MS Fragmentation Enables Specific Quantitation Amidst Co-Occurring Diastereoisomers

In complex biological or food matrices, rinderine must be analytically resolved from its co-occurring diastereoisomers—intermedine, lycopsamine, and echinatine—which share the same nominal mass and often co-elute [1]. While standard MS detection at m/z 300 cannot distinguish these compounds, tandem mass spectrometry (MS/MS) provides a quantifiable point of differentiation through unique fragment ion abundances [1][2]. For example, HPLC-esi(+)MS reconstructed ion chromatograms demonstrate that rinderine exhibits a distinct MS/MS fragmentation profile compared to intermedine, with subtle but significant differences in relative ion intensities that serve as a specific 'fingerprint' for compound identification [2]. This is in stark contrast to the non-differentiating MS1 signal, and underscores the necessity of using a certified reference standard of rinderine, rather than a surrogate analog, to develop and validate an accurate, specific LC-MS/MS method for quantitative analysis .

Analytical Chemistry Mass Spectrometry Food Safety Reference Standard

NMR Chemical Shifts Provide Definitive Structural Confirmation and Stereochemical Assignment vs. Other Diastereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive and quantifiable method for distinguishing rinderine from its stereoisomers. A comprehensive NMR study specifically compared the 1H and 13C NMR spectra of the diastereoisomeric pairs rinderine/echinatine and lycopsamine/intermedine [1]. This analysis identified key differences in chemical shifts that are diagnostic for the stereochemical configuration at specific chiral centers [1]. For instance, the study provided amendments to literature data and established a reliable NMR-based protocol for determining relative configurations in this class of monoester dehydropyrrolizidine alkaloids [1]. This level of structural specificity is unattainable with MS-only approaches and is essential for the unambiguous identity confirmation required for a primary reference standard . The absolute configuration of the related necic acid moiety in trachelanthate-based alkaloids has also been independently confirmed by single-crystal X-ray diffraction, further solidifying the unique three-dimensional structure of rinderine [2].

NMR Spectroscopy Structural Elucidation Quality Control Stereochemistry

Optimal Procurement Scenarios for Rinderine Based on Validated Analytical and Bioactivity Evidence


Primary Reference Standard for LC-MS/MS Method Development and Validation in Food/Feed Safety Testing

Rinderine is the definitive primary reference standard for developing and validating quantitative LC-MS/MS methods to detect and measure this specific alkaloid in complex matrices like honey, herbal teas, and animal feed. Given that MS alone cannot distinguish rinderine from its co-occurring diastereoisomers (intermedine, lycopsamine, echinatine), use of the authenticated reference standard is essential to establish the unique MS/MS fragmentation fingerprint and chromatographic retention time necessary for compound-specific quantification [1]. This ensures compliance with regulatory frameworks that demand accurate, congener-specific PA profiling for risk assessment, rather than relying on non-specific class-level assays.

Tool Compound for Investigating Host-Targeting Antiviral Mechanisms Against African Swine Fever Virus (ASFV)

Rinderine is a valuable tool compound for virology and cell biology research focused on host-directed antiviral strategies against ASFV. Its validated dual mechanism of action—directly targeting the host protein Profilin 1 (PFN1) to disrupt actin remodeling and reducing the metabolite phosphatidylethanolamine (PE) to alter membrane permeability—offers a defined molecular phenotype for mechanistic studies [1]. This is a distinct application from the use of other PAs, which are typically employed as model hepatotoxins or genotoxic agents, and positions rinderine as a unique probe for studying virus-host cell interactions at the plasma membrane.

Compound-Specific Input for Next-Generation Toxicological Risk Assessment Using PBK Modeling

For toxicologists and regulatory scientists seeking to move beyond generic hazard classification, rinderine represents a specific case study for which a human Physiologically Based Kinetic (PBK) model has been developed using compound-specific in vitro data [1]. This model enables quantitative in vitro-to-in vivo extrapolation (IVIVE) of hepatotoxic potential, providing a more refined and scientifically robust basis for risk assessment compared to applying a default uncertainty factor for all PAs [1]. Procurement of rinderine is therefore justified for research groups aiming to validate or apply New Approach Methodologies (NAMs) for the safety evaluation of phytotoxins in food and herbal products.

Authenticated Standard for Natural Product Isolation and Chemotaxonomic Studies

Rinderine serves as an authenticated marker compound for phytochemical investigations and chemotaxonomic studies within the Boraginaceae and Asteraceae plant families [1]. Its presence has been confirmed in species like Cynoglossum creticum, Eupatorium japonicum, and Rindera graeca, often alongside its N-oxide and other structurally related alkaloids [1][2]. Using a certified reference standard ensures accurate identification during bioactivity-guided fractionation and facilitates the comparison of alkaloid profiles across different plant populations, cultivation conditions, or biotechnological production systems (e.g., in vitro hairy root cultures).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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